Methyl 2-O-a-L-fucopyranosyl-b-D-galactoside

Enzyme kinetics Fucosidase assay Substrate affinity

Methyl 2-O-α-L-fucopyranosyl-β-D-galactoside is a chemically defined disaccharide methyl glycoside comprising an L-fucose residue linked α(1→2) to the O-2 position of methyl β-D-galactopyranoside. It is the methyl glycoside of the H blood group antigen minimal determinant disaccharide (Fucα1-2Gal) and serves as the canonical substrate for the linkage-specific enzyme 1,2-α-L-fucosidase (EC 3.2.1.63).

Molecular Formula C13H24O10
Molecular Weight 340.32 g/mol
CAS No. 37288-45-2
Cat. No. B12079918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-O-a-L-fucopyranosyl-b-D-galactoside
CAS37288-45-2
Molecular FormulaC13H24O10
Molecular Weight340.32 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O
InChIInChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3
InChIKeyZUPSABSQBFCIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 2-O-α-L-fucopyranosyl-β-D-galactoside (CAS 37288-45-2): Defined Disaccharide Methyl Glycoside for Glycobiology Research and Enzyme Assays


Methyl 2-O-α-L-fucopyranosyl-β-D-galactoside is a chemically defined disaccharide methyl glycoside comprising an L-fucose residue linked α(1→2) to the O-2 position of methyl β-D-galactopyranoside. It is the methyl glycoside of the H blood group antigen minimal determinant disaccharide (Fucα1-2Gal) [1] and serves as the canonical substrate for the linkage-specific enzyme 1,2-α-L-fucosidase (EC 3.2.1.63) [2]. The compound carries a fixed β-anomeric methoxy group on the galactose ring, distinguishing it from reducing disaccharides, and its crystal structure has been solved to high resolution [3].

Why Generic Substitution Fails for Methyl 2-O-α-L-fucopyranosyl-β-D-galactoside: Linkage and Anomeric Specificity Constraints


Fucosylated oligosaccharide substrates are not interchangeable in enzyme assays or binding studies. The target compound bears three non-negotiable structural features: an α(1→2) linkage from fucose to galactose, a β-methoxy aglycone on the galactose anomeric center, and a non-reducing terminal fucose. Monosaccharide analogs such as methyl α-L-fucopyranoside lack the galactose ring and therefore fail to engage subsites beyond the fucose-binding pocket [1]. The trisaccharide 2'-fucosyllactose contains an additional glucose unit and a reducing end, altering both solution conformation and enzyme recognition kinetics [2]. Synthetic chromogenic substrates such as p-nitrophenyl α-L-fucopyranoside are completely refractory to hydrolysis by 1,2-α-L-fucosidase (EC 3.2.1.63), the very enzyme for which the target compound is the IUBMB-defined substrate [3]. These structural differences translate directly into quantifiable kinetic and specificity outcomes, making generic substitution experimentally invalid.

Quantitative Differentiation Evidence: Methyl 2-O-α-L-fucopyranosyl-β-D-galactoside vs. Closest Analogs


Enzyme Affinity: Km for 1,2-α-L-Fucosidase vs. 2'-Fucosyllactose and 4-Methylumbelliferyl Substrate

The target compound exhibits a Michaelis constant (Km) of 0.083 mM for 1,2-α-L-fucosidase (EC 3.2.1.63), which is numerically lower than the Km of 0.091 mM reported for wild-type 2'-fucosyllactose with the same enzyme class [1]. In contrast, the synthetic substrate 4-methylumbelliferyl α-L-fucopyranoside yields a far lower Km of 0.01059 mM [1], reflecting its departure from the natural disaccharide structure and its utility as a high-sensitivity probe rather than a biologically representative ligand. The less than twofold difference in Km between the target compound and 2'-fucosyllactose confirms that the Fucα1-2Gal disaccharide core is the dominant recognition element, while the methyl aglycone provides a non-reducing, chemically stable alternative to the full trisaccharide [2].

Enzyme kinetics Fucosidase assay Substrate affinity

Linkage-Specific Substrate Recognition: 1,2-α-L-Fucosidase Does Not Hydrolyze p-Nitrophenyl α-L-Fucopyranoside

A definitive functional distinction exists between the target compound and the widely used chromogenic substrate p-nitrophenyl α-L-fucopyranoside (pNP-Fuc). Bahl (1970) demonstrated that 1,2-α-L-fucosidase purified from Aspergillus niger does not split p-nitrophenyl-α-L-fucoside, whereas it actively hydrolyzes methyl 2-O-α-L-fucopyranosyl-β-D-galactoside with Km = 8.3 × 10⁻⁵ M and Vmax = 16.0 μmol/mg/h [1]. The same enzyme hydrolyzes 2-O-α-L-fucosyllactose and lacto-N-fucopentaose I but shows zero activity toward 3-O- and 4-O-α-L-fucopyranosyl-D-galactoses [1]. pNP-Fuc is instead hydrolyzed by broad-specificity α-L-fucosidases (EC 3.2.1.51) that do not discriminate among α1-2, α1-3, α1-4, or α1-6 linkages [2].

Enzyme specificity Fucosidase classification Substrate selection

X-Ray Crystal Structure: The Only Disaccharide Methyl Glycoside in the Fucα1-2Gal Series with a Solved Solid-State Conformation

The target compound is one of the very few Fucα1-2Gal disaccharide derivatives for which a high-quality single-crystal X-ray structure has been determined. Watt et al. (1996) reported the structure refined to R = 0.0566 for 2969 reflections collected with Mo-Kα radiation at 183 K [1]. The unit cell (space group P1) contains two crystallographically independent molecules with distinct conformations plus a water molecule. The L-fucopyranosyl ring adopts the ¹C₄ conformation and the D-galactopyranosyl ring the ⁴C₁ conformation, with interresidue torsion angles φ and ψ comparable to those from molecular modeling [1]. In contrast, for the closely related anomer methyl 2-O-α-L-fucopyranosyl-α-D-galactopyranoside, only synthesis is reported in the same paper without crystallographic data [1]. This structural information enables computational docking studies and provides a benchmark for validating force-field parameters for fucosylated glycans.

Structural biology Crystallography Conformational analysis

Defined Methyl β-Glycoside vs. Reducing Disaccharides: Anomeric Stability for Quantitative Assays

The target compound possesses a methyl β-D-galactopyranoside aglycone, which locks the galactose anomeric center in a single configuration. This contrasts with the reducing disaccharide Fucα1-2Gal (CAS 16741-18-7), which exists as an equilibrating mixture of α- and β-anomers in solution [1]. The fixed anomeric form eliminates mutarotation, ensuring that the chemical species present in assay media is homogeneous and invariant over time. Creative Biolabs datasheet confirms structure identity by ¹H NMR and specifies purity at ≥95% by HPLC [2]. For the reducing analog, the proportion of α- and β-anomers varies with temperature, pH, and time, introducing uncontrolled variability into enzyme kinetic measurements where anomeric preference may exist. While no direct quantitative comparison of assay reproducibility is published, the chemical principle of mutarotation is well-established [1].

Anomeric purity Assay reproducibility Glycoside stability

Linkage Specificity Discrimination: 1,2-α-L-Fucosidase vs. 1,3-α-L-Fucosidase Substrates

The IUBMB Enzyme Nomenclature explicitly distinguishes 1,2-α-L-fucosidase (EC 3.2.1.63) from 1,3-α-L-fucosidase (EC 3.2.1.111), and the target compound is designated as the canonical substrate for EC 3.2.1.63 [1]. The official comment states that EC 3.2.1.63 is 'highly specific for non-reducing terminal L-fucose residues linked to D-galactose residues by a 1,2-α-linkage' and is 'not identical with EC 3.2.1.111' [1]. This regulatory-level distinction means that substrates with α1-3-linked fucose (such as 3-fucosyllactose or Lewis x trisaccharide methyl glycoside) are processed by a different enzyme class entirely. No quantitative cross-reactivity data between these enzyme classes and the other's substrates have been reported in the curated enzyme databases [2].

Glycosidase classification Linkage specificity Enzyme nomenclature

Validated Application Scenarios for Methyl 2-O-α-L-fucopyranosyl-β-D-galactoside Based on Differential Evidence


Linkage-Specific 1,2-α-L-Fucosidase Activity Assays and Enzyme Characterization

The compound is the IUBMB-defined substrate for EC 3.2.1.63, with a characterized Km of 0.083 mM [1]. It is the only valid substrate for discriminating 1,2-α-L-fucosidase activity from broad-specificity α-L-fucosidases (EC 3.2.1.51), as pNP-fucoside is not hydrolyzed by this enzyme [2]. Quantitative enzyme kinetic studies, inhibitor screening, and fucosidase classification protocols should use this compound as the reference substrate.

X-Ray Crystallography and Computational Modeling of Fucosylated Glycan Conformations

The solved crystal structure (R = 0.0566, 183 K, P1 space group) provides experimentally validated torsion angles, ring conformations (¹C₄ for fucose, ⁴C₁ for galactose), and hydrogen-bonding geometries [3]. These data serve as benchmarks for molecular mechanics force-field parameterization, molecular dynamics simulations of fucosylated oligosaccharides, and NMR conformational analysis of blood group antigens.

Blood Group H Antigen Model Compound for Lectin Binding and Immunochemical Studies

As the methyl glycoside of the minimal H-antigen disaccharide determinant (Fucα1-2Gal), this compound provides a chemically defined, mutarotation-free ligand for studying fucose-specific lectins such as Ulex europaeus lectin I and Ralstonia solanacearum lectin (RSL) [4]. The fixed β-anomeric configuration eliminates the confounding variable of anomeric equilibration present with reducing disaccharides.

Methyl Glycoside Standard for Chromatographic and Mass Spectrometric Glycan Analysis

With defined molecular weight (340.32 g/mol), monoisotopic mass (340.13695 Da), and ≥95% HPLC purity [5], the compound is suitable as a retention-time and mass-calibration standard in LC-MS and GC-MS workflows for fucosylated glycan profiling. Its methyl glycoside structure mimics the derivatization state of permethylated glycans commonly used in glycomics, providing a chemically representative reference.

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